molecular formula C17H13N3O4 B5846873 N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-cyanophenoxy)acetohydrazide

N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-cyanophenoxy)acetohydrazide

Cat. No. B5846873
M. Wt: 323.30 g/mol
InChI Key: VLTCWYHXYDWRHP-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethylene)-2-(4-cyanophenoxy)acetohydrazide, also known as BCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCA is a hydrazide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-cyanophenoxy)acetohydrazide has been studied for its potential therapeutic applications, including its anti-tumor, anti-inflammatory, and anti-viral properties. N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-cyanophenoxy)acetohydrazide has been shown to induce apoptosis in cancer cells and inhibit the expression of pro-inflammatory cytokines. N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-cyanophenoxy)acetohydrazide has also been shown to inhibit the replication of the hepatitis C virus.

Mechanism of Action

The mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-cyanophenoxy)acetohydrazide is not fully understood, but it has been suggested that N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-cyanophenoxy)acetohydrazide may act through the inhibition of various enzymes and signaling pathways. N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-cyanophenoxy)acetohydrazide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-cyanophenoxy)acetohydrazide has also been shown to inhibit the activity of the protein kinase AKT, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-cyanophenoxy)acetohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of pro-inflammatory cytokine expression. N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-cyanophenoxy)acetohydrazide has also been shown to inhibit the replication of the hepatitis C virus and reduce liver damage in animal models of hepatitis C infection.

Advantages and Limitations for Lab Experiments

N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-cyanophenoxy)acetohydrazide has several advantages for lab experiments, including its high yield and purity, as well as its potential therapeutic applications. However, there are also limitations to using N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-cyanophenoxy)acetohydrazide in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-cyanophenoxy)acetohydrazide, including further studies to understand its mechanism of action and potential therapeutic applications. N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-cyanophenoxy)acetohydrazide may also be studied for its potential use in combination with other drugs for the treatment of cancer and viral infections. Additionally, the synthesis of N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-cyanophenoxy)acetohydrazide derivatives may be explored to improve its efficacy and reduce potential toxicity.
Conclusion:
In conclusion, N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-cyanophenoxy)acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-cyanophenoxy)acetohydrazide can be synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied. Further studies are needed to fully understand the potential therapeutic applications of N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-cyanophenoxy)acetohydrazide and its mechanism of action.

Synthesis Methods

N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-cyanophenoxy)acetohydrazide can be synthesized through various methods, including the reaction of 2-(4-cyanophenoxy)acetic acid with hydrazine hydrate in the presence of a catalyst, or the reaction of 2-(4-cyanophenoxy)acetic acid with thionyl chloride followed by the reaction with hydrazine hydrate. The yield of N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-cyanophenoxy)acetohydrazide is typically high, and the purity can be improved through recrystallization.

properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-cyanophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c18-8-12-1-4-14(5-2-12)22-10-17(21)20-19-9-13-3-6-15-16(7-13)24-11-23-15/h1-7,9H,10-11H2,(H,20,21)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTCWYHXYDWRHP-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.